4-Chloro-5-(2-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-5-(2-methoxyethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a 2-methoxyethyl group at the 5th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methoxyethyl)pyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethyl group. One common method involves the reaction of 4-chloropyrimidine with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-methoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-(2-methoxyethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, or anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-methoxyethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chlorine atom and the methoxyethyl group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a methoxyethyl group.
4-Chloro-5-ethylpyrimidine: Contains an ethyl group at the 5th position.
4-Chloro-5-(2-hydroxyethyl)pyrimidine: Has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
4-Chloro-5-(2-methoxyethyl)pyrimidine is unique due to the presence of the methoxyethyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
IUPAC Name |
4-chloro-5-(2-methoxyethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-3-2-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHIAGWRDYRQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CN=CN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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